162929-64-8
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Overview
Description
The compound with the Chemical Abstracts Service (CAS) number 162929-64-8 is known as C-telopeptide. It is a cross-linked peptide derived from type I collagen and is released during bone resorption. This compound has been correlated with bone mineral density and is often used as a marker for bone resorption .
Preparation Methods
C-telopeptide is typically derived from type I collagen through bone resorption processes. The preparation involves dissolving the compound in dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . For industrial production, the compound is synthesized and purified to ensure high-quality standards for pharmaceutical testing .
Chemical Reactions Analysis
C-telopeptide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
C-telopeptide has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for pharmaceutical testing and chemical analysis.
Biology: Serves as a marker for bone resorption, helping in the study of bone metabolism and related disorders.
Medicine: Utilized in clinical studies to monitor bone health and diagnose conditions like osteoporosis.
Industry: Employed in the development of bone health supplements and pharmaceuticals
Mechanism of Action
C-telopeptide exerts its effects by being released during the bone resorption process. It acts as a marker for bone resorption and has been correlated with bone mineral density. The molecular targets and pathways involved include the degradation of type I collagen, which is a major component of the bone matrix .
Comparison with Similar Compounds
C-telopeptide is unique due to its specific role as a marker for bone resorption. Similar compounds include:
N-telopeptide: Another marker for bone resorption, derived from the N-terminal end of type I collagen.
Deoxypyridinoline: A cross-linking compound found in bone and urine, used as a marker for bone resorption.
Pyridinoline: Similar to deoxypyridinoline, it is used to assess bone resorption and collagen degradation
C-telopeptide stands out due to its specific correlation with bone mineral density and its widespread use in clinical and research settings.
Properties
CAS No. |
162929-64-8 |
---|---|
Molecular Formula |
C₃₄H₅₆N₁₄O₁₃ |
Molecular Weight |
868.90 |
sequence |
One Letter Code: EKAHDGGR |
Origin of Product |
United States |
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